Home > Products > Screening Compounds P127767 > 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione - 30196-48-6

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Catalog Number: EVT-2564760
CAS Number: 30196-48-6
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

This compound is classified under heterocycles and specifically as a pyrrolopyrimidine derivative. Its synthesis and study have been reported in various scientific literature, indicating its relevance in medicinal chemistry and biological research. The compound is often used in studies investigating its biological activities and potential pharmacological applications, particularly in the fields of oncology and diabetes management.

Synthesis Analysis

The synthesis of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves several synthetic routes. One common method includes:

  1. Starting Materials: The synthesis often begins with barbituric acid derivatives and benzaldehydes or other aromatic aldehydes.
  2. Reaction Conditions: The reaction can be facilitated using ammonium acetate or urea as catalysts under controlled temperature conditions.
  3. Cyclization: The cyclization process leads to the formation of the pyrrolopyrimidine framework.
  4. Purification: Post-synthesis purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Optimizing parameters such as temperature, reaction time, and solvent choice is crucial for maximizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be described as follows:

  • Core Structure: The compound features a fused pyrrole and pyrimidine ring system.
  • Substituents: It contains a benzyl group at position 6 and a phenyl group at position 4 of the pyrrolopyrimidine framework.

Structural Data

The molecular formula is C18H19N3O2C_{18}H_{19}N_3O_2 with a molar mass of approximately 307.36 g/mol. Its three-dimensional conformation can be analyzed using computational methods such as molecular docking studies to understand its interactions with biological targets .

Chemical Reactions Analysis

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits several chemical reactivity patterns:

  1. Oxidation: The hydroxypropyl substituent can undergo oxidation to yield corresponding ketones or aldehydes.
  2. Reduction: The compound can be reduced to form derivatives with different functional groups.
  3. Substitution Reactions: The phenyl group may participate in electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been explored particularly in relation to its biological activity:

  1. Enzyme Inhibition: Studies have shown that it acts as an inhibitor of α-glucosidase and α-amylase enzymes involved in carbohydrate metabolism.
  2. Impact on Cancer Cells: The compound may also interfere with DNA repair mechanisms in cancer cells when used in combination with cytotoxic agents .

Molecular docking studies have demonstrated stable binding interactions within the active sites of target proteins involved in these pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited water solubility.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the compound .

Applications

The applications of 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are diverse:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against diabetes through enzyme inhibition mechanisms.
  2. Cancer Research: Explored for its ability to enhance the efficacy of chemotherapeutic agents by disrupting DNA repair processes in cancer cells.
  3. Biological Studies: Used in research to elucidate its interactions with various biological targets and cellular pathways .
Introduction to Pyrrolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrrolopyrimidine Derivatives

The systematic IUPAC name 6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione defines a fused heterocyclic system with specific stereochemical and substitution features. The core structure comprises a pyrimidine-dione ring (positions 2,5) fused with a pyrrolidine ring (positions 3,4,6,7), creating a bicyclic scaffold with partial saturation. This classification places it within the broader category of tetrahydropyrrolopyrimidines, characterized by the presence of two nitrogen atoms at the 1- and 3-positions of the pyrimidine ring and a third nitrogen within the pyrrolidine moiety [1] [7].

The compound's molecular formula is C₁₉H₁₇N₃O₂ (molecular weight: 319.36 g/mol), as confirmed by chemical supplier documentation [1]. Key structural identifiers include:

  • CAS Registry Number: 30196-48-6
  • SMILES Notation: O=C1NC(CN(CC2=CC=CC=C2)C3=O)=C3C(C4=CC=CC=C4)N1
  • MDL Number: MFCD02108273

Table 1: Structural and Identificatory Data

ParameterValue
CAS Registry Number30196-48-6
Molecular FormulaC₁₉H₁₇N₃O₂
Molecular Weight319.36 g/mol
Preferred IUPAC Name6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
SMILESO=C1NC(CN(CC2=CC=CC=C2)C3=O)=C3C(C4=CC=CC=C4)N1

Computational analyses reveal critical physicochemical properties influencing bioavailability:

  • Topological Polar Surface Area (TPSA): 50.27 Ų, indicating moderate membrane permeability [7].
  • Lipophilicity (Consensus LogPo/w): 1.81, suggesting favorable lipid bilayer penetration [7].
  • Hydrogen Bonding: Three hydrogen-bond acceptors and no donors, impacting solvation and target interactions [7].

The saturated pyrrolidine ring adopts a puckered conformation, while the pyrimidine-dione ring maintains planarity. The benzyl and phenyl substituents at positions 6 and 4 introduce steric bulk and enable π-π stacking interactions critical for biological activity [1] [7].

Historical Development of Dihydropyrimidinone-Based Therapeutics

Dihydropyrimidinones (DHPMs) emerged as privileged scaffolds following the seminal Biginelli reaction (1891), which enabled facile synthesis of multifunctionalized pyrimidine derivatives. Early 20th-century research focused on barbiturate analogs derived from pyrimidine triones, primarily for central nervous system applications [6]. The paradigm shifted in the 1980s with the discovery of monastrol—a dihydropyrimidinone inhibiting kinesin Eg5—demonstrating DHPMs' potential as targeted anticancer agents [5] [6].

Patent analysis reveals accelerating innovation:

  • 1990s–2000s: Focus on calcium channel modulators (e.g., nifedipine analogs).
  • 2010s: Emergence of kinase inhibitors incorporating pyrrolopyrimidine cores (e.g., LIMK/ROCK inhibitors for cancer, US20230312576A1) [5].

Table 2: Evolution of Dihydropyrimidinone Therapeutics

EraTherapeutic FocusKey Advances
Pre-1980sSedatives/AnestheticsBarbiturate derivatives from pyrimidinetriones
1980–2000Anticancer/AntiviralMonastrol (kinesin inhibitor); HIV integrase inhibitors
2000–PresentKinase/Targeted TherapyPyrrolo[3,4-d]pyrimidines as LIMK/ROCK inhibitors [5]

Modern design leverages the dihydropyrimidinone ring as a:

  • Hydrogen-bonding motif for ATP-binding site engagement in kinases.
  • Conformational restrictor through fusion with pyrrolidine, enhancing target selectivity [5] [6]. The 6-benzyl-4-phenyl derivative exemplifies this progression, optimizing steric and electronic parameters for enhanced bioactivity relative to early DHPMs [1] [5].

Significance of 6-Benzyl-4-phenyl Substituents in Bioactive Heterocycles

The 6-benzyl and 4-phenyl substituents confer distinct pharmacophoric properties to the pyrrolopyrimidine scaffold. The benzyl group (–CH₂C₆H₅) at nitrogen-6 enhances lipophilicity (contributing ≈2.5 to LogP) and enables hydrophobic pocket penetration. Structure-activity relationship studies across pyrrolopyrimidine analogs demonstrate that para-substituted benzyl groups (e.g., 4-fluorobenzyl) boost potency against enzymatic targets by 3–5-fold compared to alkyl chains [3] [8].

The 4-phenyl group directly attached to C4 of the pyrimidine ring facilitates π-stacking with tyrosine/phenylalanine residues in kinase binding sites. Comparative bioactivity data reveals:

  • Unsubstituted phenyl maintains moderate activity (IC₅₀ ≈ 1–5 μM).
  • Electron-withdrawing substituents (e.g., 4-Cl, 4-CF₃) enhance target affinity 2–3-fold [8].

Table 3: Impact of 6-Position Substituents on Bioactivity

R Group at N6Relative PotencyTarget EnzymesKey Interactions
Methyl1.0 (Reference)Broad-spectrum kinasesHydrophobic cavity filling
Cyclopropylmethyl1.8–2.2ROCK/LIMKVan der Waals contacts
Benzyl3.5–4.0Specific kinase classesπ-Stacking; Deep pocket access
4-Fluorobenzyl4.5–5.2High-selectivity kinasesElectrostatic complementarity

Synergistically, these substituents create a three-point binding pharmacophore:

  • Pyrimidinedione core: Forms hydrogen bonds with catalytic lysine/aspartate residues.
  • 6-Benzyl: Anchors in a hydrophobic subpocket (e.g., kinase hinge region).
  • 4-Phenyl: Engages in arene-arene interactions with gatekeeper residues [3] [5] [8].

This configuration mirrors privileged motifs in clinical kinase inhibitors (e.g., imatinib's benzyl-phenyl system), validating its strategic role in molecular recognition. Computational docking confirms the 4-phenyl group's orthogonal orientation to the benzyl ring, maximizing surface contact with protein targets [3] [8]. The continued incorporation of these substituents in nitrogen heterocycles (≥60% of FDA-approved kinase inhibitors contain phenyl/benzyl groups) underscores their centrality in modern medicinal chemistry [6].

Properties

CAS Number

30196-48-6

Product Name

6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

IUPAC Name

6-benzyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

Molecular Formula

C19H17N3O2

Molecular Weight

319.364

InChI

InChI=1S/C19H17N3O2/c23-18-16-15(12-22(18)11-13-7-3-1-4-8-13)20-19(24)21-17(16)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H2,20,21,24)

InChI Key

SAWXZZCZUMAWPJ-UHFFFAOYSA-N

SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.